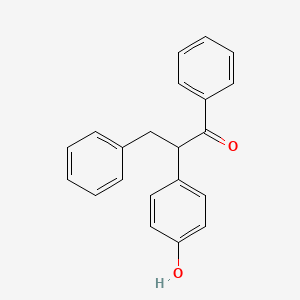
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of phenolic ketones It is characterized by the presence of a hydroxyphenyl group and two phenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol or methanol solvent, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Bisphenol A (BPA): 2,2-Bis(4-hydroxyphenyl)propane, commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Bis(4-hydroxyphenyl)sulfone, used as an alternative to BPA in various applications.
Bisphenol F (BPF): 4,4’-Methylenediphenol, another alternative to BPA with similar applications.
Uniqueness: 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its hydroxyphenyl group and diphenylpropanone backbone provide a versatile scaffold for further functionalization and derivatization, making it valuable for various research and industrial applications.
Properties
CAS No. |
111865-62-4 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-19-13-11-17(12-14-19)20(15-16-7-3-1-4-8-16)21(23)18-9-5-2-6-10-18/h1-14,20,22H,15H2 |
InChI Key |
RTHFGDIIBTXOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















